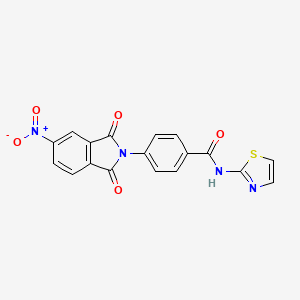

![molecular formula C22H29N5O3 B4939363 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4939363.png)

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound. It displays anti-poliovirus activity with broad specificity for enteroviruses. This compound is known for its potent, selective, ATP-competitive, and reversible inhibition of PI4KIIIβ, an enzyme involved in various cellular processes .

安全和危害

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H341 (Suspected of causing genetic defects) and H361 (Suspected of damaging fertility or the unborn child) . Precautionary statements include P201 (Obtain special instructions before use), P202 (Do not handle until all safety precautions have been read and understood), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P308+P313 (IF exposed or concerned: Get medical advice/attention), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

未来方向

作用机制

Target of Action

The primary target of this compound is PI4KIIIβ (Phosphatidylinositol 4-kinase III beta) . PI4KIIIβ is an enzyme that plays a crucial role in the biosynthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid molecule involved in intracellular signaling and trafficking .

Mode of Action

This compound acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . It binds to the active site of PI4KIIIβ, preventing the enzyme from catalyzing the phosphorylation of phosphatidylinositol . This inhibition disrupts the production of PI4P, thereby affecting various cellular processes that rely on this lipid molecule .

Biochemical Pathways

By inhibiting PI4KIIIβ, the compound reduces the levels of PI4P at the Golgi apparatus . This affects multiple biochemical pathways, particularly those involving intracellular signaling and trafficking. For instance, it can impact the function of the Golgi apparatus, which is involved in protein sorting and transport .

Pharmacokinetics

The compound exhibits low cytotoxicity and has an attractive pharmacokinetic (PK) profile in mice . It is soluble in DMSO at 50 mg/mL, suggesting good solubility . .

Result of Action

The compound’s action results in the dose-dependent inhibition of viral RNA replication . It displays anti-poliovirus activity with broad specificity for enteroviruses . The reduction in PI4P levels at the Golgi apparatus due to the inhibition of PI4KIIIβ can disrupt various cellular processes, potentially leading to the death of virus-infected cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. The reaction conditions often include the use of ethanol as a solvent and heating .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

科学研究应用

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

Biology: Acts as an inhibitor of PI4KIIIβ, making it useful in studying cellular processes involving this enzyme.

相似化合物的比较

Similar Compounds

BF738735: Another PI4KIIIβ inhibitor with similar antiviral properties.

PI4KIIIβ Inhibitor I: A related compound with comparable inhibitory activity against PI4KIIIβ.

Uniqueness

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its high selectivity and potency as a PI4KIIIβ inhibitor. It exhibits low cytotoxicity and an attractive pharmacokinetic profile, making it a promising candidate for further research and development .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)16(2)21(25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBKTVCMFFYPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

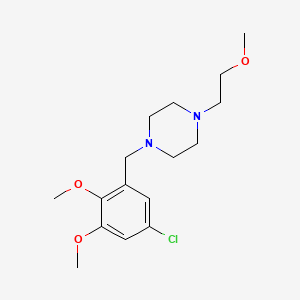

![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4939298.png)

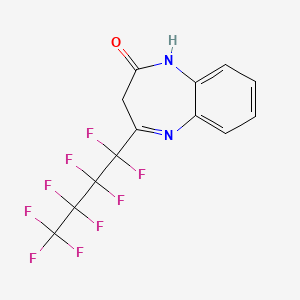

![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4939308.png)

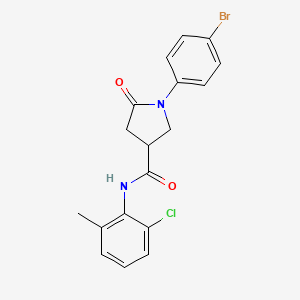

![ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate](/img/structure/B4939320.png)

![2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4939346.png)

![Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate](/img/structure/B4939351.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)

![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939383.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4939384.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)

![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)